molecular formula C15H13NO5 B5767537 3-nitrobenzyl 2-hydroxy-3-methylbenzoate

3-nitrobenzyl 2-hydroxy-3-methylbenzoate

Cat. No.: B5767537
M. Wt: 287.27 g/mol
InChI Key: CWPAOWAEQHECCP-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 2-hydroxy-3-methylbenzoate is a nitro-substituted benzyl ester derived from 2-hydroxy-3-methylbenzoic acid. Its structure features:

  • A benzyl group with a nitro substituent at the 3-position.
  • A benzoate moiety bearing a hydroxyl group at the 2-position and a methyl group at the 3-position.

Properties

IUPAC Name

(3-nitrophenyl)methyl 2-hydroxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10-4-2-7-13(14(10)17)15(18)21-9-11-5-3-6-12(8-11)16(19)20/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPAOWAEQHECCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities:

Compound Name Ester Group Benzoate Substituents Additional Substituents Key Properties/Applications
3-Nitrobenzyl 2-hydroxy-3-methylbenzoate 3-Nitrobenzyl 2-hydroxy, 3-methyl Nitro (benzyl ring) Potential directing group in catalysis (inferred)
Phenyl 2-hydroxy-3-methylbenzoate Phenyl 2-hydroxy, 3-methyl None Discontinued; limited commercial use
Methyl 3-nitro-2-methylbenzoate Methyl 3-nitro, 2-methyl None Lab-scale applications; nitration/esterification synthesis
Methyl 3-chloro-2-nitrobenzoate Methyl 3-chloro, 2-nitro None High stability due to electron-withdrawing Cl/NO₂
Ethyl 3-nitrobenzoate Ethyl 3-nitro None Intermediate in agrochemical synthesis
Key Observations:

Ester Group Impact :

  • The 3-nitrobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller esters (e.g., methyl or ethyl). This may reduce solubility in polar solvents but enhance thermal stability.
  • Phenyl esters (e.g., phenyl 2-hydroxy-3-methylbenzoate ) are less reactive in hydrolysis but face commercial discontinuation due to synthetic challenges.

Nitro vs. Chloro: Methyl 3-chloro-2-nitrobenzoate exhibits dual electron-withdrawing effects (Cl and NO₂), whereas the target compound’s nitro group is isolated on the benzyl ring, possibly altering its electronic profile.

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